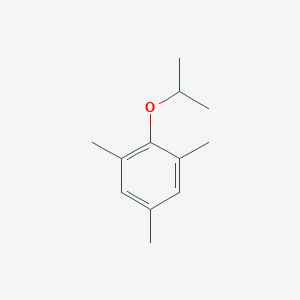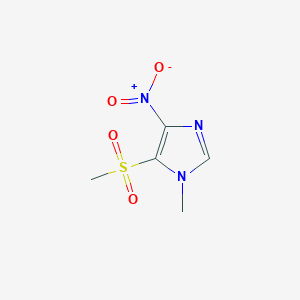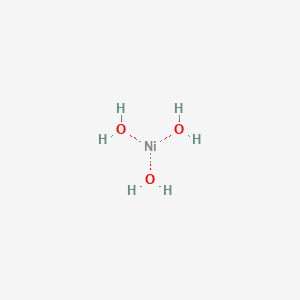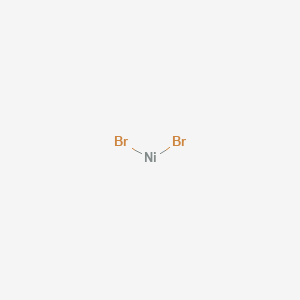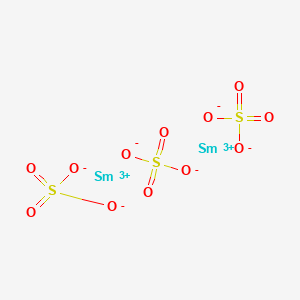
硫酸钬(III)
描述
Synthesis Analysis
Samarium sulfates can be synthesized through solvothermal methods, often involving organic amines as templating agents to direct the formation of specific structures. The synthesis process can lead to various structures, from one-dimensional chains to three-dimensional porous frameworks, depending on the organic templates and synthesis conditions used (Zhang et al., 2012).
Molecular Structure Analysis
The molecular structure of samarium(III) sulfate compounds varies significantly with the templating agents and synthesis conditions. Structures range from 1D chain-like arrangements to 3D frameworks with large channels. These structures are crucial for the luminescent properties and potential applications of these compounds (Zhang et al., 2012).
Chemical Reactions and Properties
Samarium(III) sulfate undergoes various chemical reactions during synthesis, including thermal decomposition to form oxides or oxysulfates under different conditions. The process is sensitive to the atmosphere in which decomposition occurs, affecting the final products' composition and structure (Poston et al., 2003).
Physical Properties Analysis
The physical properties of samarium(III) sulfate compounds, such as luminescence, are influenced by their molecular structure. For example, compounds with one-dimensional chain structures exhibit strong luminescence, making them candidates for fluorescent materials. These properties are directly tied to the specific arrangements of samarium and sulfate ions within the compound (Zhang et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of samarium(III) sulfate compounds are affected by their complex structures. Thermal analysis reveals their decomposition pathways, which are crucial for understanding their stability and potential applications in materials science (Poston et al., 2003).
科学研究应用
热分解和材料合成
硫酸钬(III)以其在稀土硫酸盐热分解过程中的作用而著称,导致形成相应的氧化物。这个过程在材料科学中对于合成先进材料至关重要。Poston、Siriwardane、Fisher 和 Miltz (2003) 的研究详细介绍了真空和大气条件下的分解,揭示了在真空中的分解比在大气中在较低温度下开始分解氧化物,这对于材料合成和加工至关重要 (J. Poston、R. Siriwardane、E. Fisher 和 Angela Miltz,2003)。
湿法冶金回收和纳米颗粒合成
已经探索了从废液中湿法冶金回收和分离钬,突出了合成钬和钴氧化物纳米颗粒的途径。Swain、Mishra 和 Acharya (2020) 展示了一种定量提取钬(III) 的方法,导致成功回收 Sm2O3,强调了其在回收过程和钬钴磁体生产中的重要性 (N. Swain、Sujata Mishra 和 M. Acharya,2020)。
吸附和环境应用
钬(III) 放射性核素从水溶液到新型聚合吸附剂的吸附行为研究突出了其潜在的环境应用。Mahmoud、Soliman 和 Allan (2015) 发现涂有十二烷基硫酸钠 (PAN@SDS) 的聚丙烯腈对钬(III) 表现出高吸附效率,这可能有利于废物处理和环境修复工作 (Mamdoh R. Mahmoud、M. Soliman 和 K. F. Allan,2015)。
发光和光学应用
钬化合物的发光特性被广泛研究,用于光电和发光分子传感器中的潜在应用。Lunstroot 等人 (2009) 对溶解在咪唑离子液体中的高发光阴离子钬(III) 配合物的研究展示了钬(III) 配合物适用于研究非常规溶剂中的发光,为其在各种光谱和电子应用中的使用提供了见解 (Kyra Lunstroot 等,2009)。
缓蚀和保护涂层
基于钬离子的金属有机复合薄膜的制备,可有效抑制模拟海水中的低碳钢腐蚀,为材料保护提供了一种创新方法。Dehghani、Poshtiban、Bahlakeh 和 Ramezanzadeh (2020) 的研究表明,硝酸钬 (Sm (III)) 和 [双(膦酸甲基)氨基]甲基膦酸 (ATMP) 的组合最大化了抑制性能,突出了钬化合物在为金属表面制造保护涂层方面的潜力 (A. Dehghani 等,2020)。
安全和危害
属性
IUPAC Name |
samarium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Sm/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSITDBROURTQX-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12S3Sm2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890713 | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium(III) sulfate | |
CAS RN |
13692-98-3 | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disamarium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)

![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)



